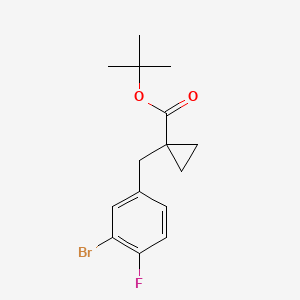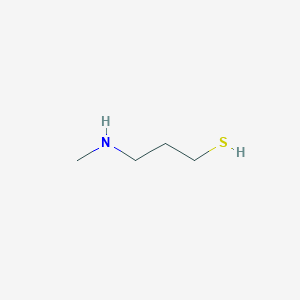
4-(1-Indolinyl)benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1-Indolinyl)benzonitrile is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are commonly found in natural products and pharmaceuticals. The structure of this compound consists of an indoline moiety attached to a benzonitrile group, making it a compound of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1-Indolinyl)benzonitrile typically involves the reaction of indoline with benzonitrile under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction. This reaction is carried out in the presence of a base such as triethylamine and a ligand like triphenylphosphine, under an inert atmosphere at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve large-scale palladium-catalyzed cross-coupling reactions. The process is optimized for high yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient production .
Analyse Des Réactions Chimiques
Types of Reactions: 4-(1-Indolinyl)benzonitrile undergoes various types of chemical reactions, including:
Oxidation: The indoline moiety can be oxidized to form indole derivatives.
Reduction: The nitrile group can be reduced to form corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products:
Oxidation: Indole derivatives.
Reduction: Amines.
Substitution: Halogenated benzonitrile derivatives.
Applications De Recherche Scientifique
4-(1-Indolinyl)benzonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-(1-Indolinyl)benzonitrile involves its interaction with specific molecular targets. The indoline moiety can interact with various enzymes and receptors, potentially inhibiting their activity. The benzonitrile group can further enhance the compound’s binding affinity and specificity. These interactions can lead to various biological effects, such as antimicrobial or anticancer activities.
Comparaison Avec Des Composés Similaires
Indole: A parent compound with a similar structure but lacking the benzonitrile group.
Benzonitrile: A simpler compound with only the nitrile group attached to a benzene ring.
Indoline: The core structure of 4-(1-Indolinyl)benzonitrile without the benzonitrile group.
Uniqueness: this compound is unique due to the combination of the indoline and benzonitrile moieties, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound in various research applications.
Propriétés
Formule moléculaire |
C15H12N2 |
|---|---|
Poids moléculaire |
220.27 g/mol |
Nom IUPAC |
4-(2,3-dihydroindol-1-yl)benzonitrile |
InChI |
InChI=1S/C15H12N2/c16-11-12-5-7-14(8-6-12)17-10-9-13-3-1-2-4-15(13)17/h1-8H,9-10H2 |
Clé InChI |
SALSLLJXWRBVAS-UHFFFAOYSA-N |
SMILES canonique |
C1CN(C2=CC=CC=C21)C3=CC=C(C=C3)C#N |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(Tridecafluorohexyl)sulfanyl]benzene](/img/structure/B8533050.png)




![2-[1.4]diazepan-1-yl-1-methyl-1H-benzimidazole](/img/structure/B8533072.png)

![Benzamide,n-[4-(2-furanyl)-5-(4-pyridinyl)-2-thiazolyl]-4-(1h-imidazol-1-ylmethyl)-](/img/structure/B8533089.png)
phosphanium bromide](/img/structure/B8533099.png)




